molecular formula C18H15N5O5 B1582919 PIGMENT YELLOW 151 CAS No. 31837-42-0

PIGMENT YELLOW 151

Cat. No.: B1582919
CAS No.: 31837-42-0
M. Wt: 381.3 g/mol
InChI Key: YMFWVWDPPIWORA-UHFFFAOYSA-N
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Description

C.I. Pigment Yellow 151, also known as Benzimidazolone Yellow, is an organic pigment with the chemical formula C18H15N5O5. It is a bright greenish-yellow pigment known for its excellent lightfastness, heat stability, and opacity. This pigment is widely used in various applications, including coatings, plastics, inks, and rubber .

Preparation Methods

The preparation of C.I. Pigment Yellow 151 involves several synthetic routes. One common method starts with phthalimide and sodium hypochlorite as starting materials to prepare a strong-basicity solution of o-aminobenzoic acid. The coupling component, 5-acetyl acetamido benzimidazolone, is dissolved in this solution without acid precipitation. The diazotization and coupling reactions are carried out under proper pH conditions to synthesize the pigment . Industrial production methods often involve diazotization of 2-aminobenzoic acid followed by coupling with 5-acetoacetylaminobenzimidazolone .

Chemical Reactions Analysis

C.I. Pigment Yellow 151 undergoes various chemical reactions, including:

    Oxidation: The pigment can be oxidized under certain conditions, leading to changes in its color properties.

    Reduction: Reduction reactions can alter the pigment’s structure and color.

    Substitution: The pigment can undergo substitution reactions, where functional groups are replaced by other groups, affecting its properties.

Common reagents used in these reactions include sodium nitrite for diazotization and strong alkaline solutions for coupling reactions. The major products formed from these reactions are typically different shades of yellow pigments .

Scientific Research Applications

Chemical Properties and Characteristics

Chemical Structure and Composition:

  • Color Index No: CI 13980
  • Molecular Formula: C_{18}H_{15}N_{3}O_{5}
  • Molecular Weight: 381.34 g/mol
  • CAS No: 31837-42-0
  • Density: 1.57 g/cm³
  • Light Fastness: 7-8 (on a scale of 1 to 8)
  • Heat Stability: Up to 260°C

Performance Characteristics:

  • High Tinting Strength: PY151 exhibits excellent tinting strength, requiring minimal quantities for vibrant coloration.
  • Good Lightfastness: It resists fading when exposed to UV light, making it suitable for outdoor applications.
  • Chemical Resistance: The pigment demonstrates good resistance to acids, alkalis, and solvents.

Major Applications

Application AreaDescription
Paints and Coatings Widely used in automotive paints, industrial coatings, and decorative paints due to its brightness and durability.
Plastics Utilized in toys, packaging materials, and household items for its vivid color and stability.
Printing Inks Employed in various printing processes including offset and gravure inks for newspapers and packaging.
Textile Printing Applied in the textile industry for dyeing cotton, silk, and synthetic fibers.
Cosmetics Incorporated in cosmetic products such as lipsticks and nail polishes for vibrant coloration.

Advantages of Pigment Yellow 151

  • High Tinting Strength: A small amount of PY151 can produce a vivid yellow color.
  • Good Lightfastness: The pigment retains its color well under sunlight exposure.
  • Stability: It withstands various environmental conditions including heat and moisture.
  • Wide Compatibility: PY151 is compatible with different binders and solvents.

Case Study 1: Automotive Coatings

In the automotive industry, this compound is favored for its excellent gloss and flow properties in high-grade coatings. Its ability to maintain color integrity under UV exposure is crucial for vehicles that are often subjected to harsh environmental conditions.

Case Study 2: Plastics Industry

A manufacturer of plastic toys reported that using PY151 allowed them to achieve brighter colors while maintaining compliance with safety regulations regarding heavy metals. The pigment's stability ensured that the colors remained vibrant throughout the product's lifecycle.

Case Study 3: Textile Printing

A textile company utilized this compound in their printing processes for cotton fabrics. They noted that the pigment's high lightfastness contributed to longer-lasting colors in garments exposed to sunlight.

Mechanism of Action

The mechanism of action of C.I. Pigment Yellow 151 involves its interaction with light and other chemicals. The pigment’s molecular structure allows it to absorb specific wavelengths of light, resulting in its characteristic yellow color. The benzimidazolone core provides stability and resistance to environmental factors, making it suitable for various applications .

Comparison with Similar Compounds

C.I. Pigment Yellow 151 is unique due to its greenish-yellow shade and excellent resistance properties. Similar compounds include:

    C.I. Pigment Yellow 97: Known for its bright yellow color but with lower heat stability.

    C.I. Pigment Yellow 154: Offers a similar greenish-yellow shade but with different resistance properties.

    C.I. Pigment Yellow 155: Another benzimidazolone pigment with slightly different color properties.

    C.I. Pigment Yellow 180: Known for its high-performance characteristics in coatings

C.I. This compound stands out due to its combination of color, stability, and resistance, making it a preferred choice in demanding applications.

Biological Activity

Pigment Yellow 151 (PY151), a synthetic organic pigment belonging to the benzimidazolone family, has garnered attention for its potential biological activities. This article delves into the biological properties of PY151, including its antimicrobial, antioxidant, and potential anticancer activities, supported by relevant research findings and data.

  • Chemical Name : Benzimidazolone (monoazo, acetoacetyl, H4G)
  • Chemical Formula : C₁₈H₁₅N₅O₅
  • CAS Number : 31837-42-0
  • Density : 1.6 g/cm³
  • Specific Surface Area : 16 m²/g
  • Oil Absorption : 52 ml oil / 100 grams pigment

Antioxidant Activity

Antioxidant activity is another area where PY151 shows promise. The antioxidant capacity of pigments has been linked to their ability to scavenge free radicals and inhibit lipid peroxidation. For instance, pigments from M. roseus demonstrated higher antioxidant activity compared to others, and similar mechanisms may be expected from PY151 due to its chemical structure .

Table 1: Antioxidant Activity Comparison

Pigment SourceIC50 (mg/mL)Method Used
PEM0.22Lipid Peroxidation
PER0.09Lipid Peroxidation

Anticancer Potential

The anticancer properties of PY151 are still under investigation. Preliminary studies on related pigments suggest that they may inhibit tumor promotion and cancer cell proliferation. For example, extracts from M. roseus showed significant anti-tumor-promoting activities in controlled environments . While direct studies on PY151 are sparse, its classification as a biologically active compound indicates potential for further exploration in cancer chemoprevention.

Toxicological Considerations

Despite the promising biological activities, it is crucial to consider the toxicological profile of PY151. Research on nanopigments has highlighted concerns regarding their biokinetics and potential toxicity upon various exposure routes (oral, inhalation, dermal) . Current literature suggests that while some organic pigments exhibit low toxicity, comprehensive studies on PY151 specifically are necessary to establish safety profiles for human exposure.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comparative study on the antimicrobial effects of various pigments found that those with similar structures to PY151 exhibited significant inhibition against gram-positive bacteria .
  • Antioxidant Mechanisms : Research indicated that pigments with antioxidant properties can significantly reduce oxidative stress markers in vitro, suggesting similar potential for PY151 .
  • Cancer Chemoprevention : Investigations into the anticancer activities of related benzimidazolone compounds revealed mechanisms that could be applicable to PY151 .

Q & A

Basic Research Questions

Q. What characterization techniques are essential for confirming the structural integrity of Pigment Yellow 151 post-synthesis?

To validate the molecular structure and purity, researchers should employ Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., azo bonds, carbonyl groups) and nuclear magnetic resonance (NMR) for proton and carbon environments. X-ray diffraction (XRD) can confirm crystallinity, while elemental analysis (EA) verifies stoichiometric ratios of C, H, and N. Thermogravimetric analysis (TGA) assesses thermal stability, and UV-Vis spectroscopy quantifies absorption maxima (λmax ~420–450 nm) .

Q. How can researchers optimize synthetic protocols for this compound to achieve high yield and reproducibility?

Key variables include reaction temperature (typically 60–80°C), pH control during diazotization/coupling steps, and solvent selection (e.g., aqueous acidic media for stability). Use high-purity precursors (e.g., 2-aminobenzimidazolone derivatives) and monitor reaction progress via thin-layer chromatography (TLC). Post-synthesis, recrystallization from dimethylformamide (DMF) enhances purity. Document all parameters (e.g., molar ratios, stirring rates) to ensure reproducibility .

Q. What experimental methods are recommended to evaluate the lightfastness of this compound in polymer matrices?

Prepare sample films (e.g., in polyethylene or acrylic resins) and expose them to accelerated weathering tests (e.g., xenon-arc lamps per ISO 4892-2). Measure colorimetric changes (ΔE* values) using a spectrophotometer at intervals (e.g., 100-hour cycles). Compare results to standardized gray scales and correlate with molecular degradation mechanisms (e.g., azo bond cleavage) .

Advanced Research Questions

Q. How can particle size distribution impact the photostability and dispersion efficiency of this compound in coatings?

Smaller particles (e.g., <500 nm) increase surface area (23 m²/g, as reported), improving tinting strength but potentially reducing lightfastness due to higher reactivity. Use dynamic light scattering (DLS) to characterize particle size and zeta potential. Optimize dispersion via ball milling or ultrasonication with surfactants (e.g., polyvinylpyrrolidone). Validate stability through sedimentation tests and microscopy (SEM/TEM) .

Q. What strategies resolve contradictions in reported thermal stability thresholds (e.g., 200°C vs. 260°C) for this compound in high-temperature applications?

Discrepancies may arise from testing conditions (e.g., heating rate, atmosphere). Replicate studies using differential scanning calorimetry (DSC) under inert (N2) vs. oxidative (air) environments. Analyze decomposition products via gas chromatography-mass spectrometry (GC-MS). Cross-reference with thermomechanical analysis (TMA) to assess dimensional stability in polymer composites .

Q. How can computational modeling predict the solvatochromic behavior of this compound in different solvents?

Employ density functional theory (DFT) to calculate electronic transitions and solvent-solute interactions (e.g., polarity, hydrogen bonding). Validate predictions against experimental UV-Vis spectra in solvents like ethanol, toluene, and water. Use molecular dynamics (MD) simulations to model aggregation tendencies, which affect color intensity and hue angle (97.4° at 1/3 SD) .

Q. What methodologies ensure accurate quantification of this compound in environmental samples (e.g., microplastic analysis)?

Extract pigments via Soxhlet extraction (solvent: tetrahydrofuran) and concentrate using rotary evaporation. Quantify via high-performance liquid chromatography (HPLC) with diode-array detection (DAD), calibrated against certified standards. Cross-validate with inductively coupled plasma mass spectrometry (ICP-MS) for trace metal impurities (e.g., residual catalysts) .

Q. Methodological Guidance

  • Data Reproducibility : Always include control samples, triplicate measurements, and detailed metadata (e.g., instrument calibration logs) .
  • Conflict Resolution : Apply statistical tools (e.g., ANOVA, t-tests) to evaluate significance of observed variations and consult primary literature for context .

Properties

IUPAC Name

2-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O5/c1-9(24)15(23-22-12-5-3-2-4-11(12)17(26)27)16(25)19-10-6-7-13-14(8-10)21-18(28)20-13/h2-8,15H,1H3,(H,19,25)(H,26,27)(H2,20,21,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFWVWDPPIWORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865612
Record name 2-​[2-​[1-​[[(2,​3-​Dihydro-​2-​oxo-​1H-​benzimidazol-​5-​yl)​amino]​carbonyl]​-​2-​oxopropyl]​diazenyl]​-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid, Other Solid
Record name Benzoic acid, 2-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

31837-42-0
Record name Pigment Yellow 151
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31837-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pigment Yellow 151
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031837420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-​[2-​[1-​[[(2,​3-​Dihydro-​2-​oxo-​1H-​benzimidazol-​5-​yl)​amino]​carbonyl]​-​2-​oxopropyl]​diazenyl]​-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]benzoic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one
2-Hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one
PIGMENT YELLOW 151
2-Hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one
2-Hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one
PIGMENT YELLOW 151
2-Hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one
2-Hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one
PIGMENT YELLOW 151
2-Hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one
2-Hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one
PIGMENT YELLOW 151
2-Hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one
PIGMENT YELLOW 151
2-Hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one
2-Hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one
PIGMENT YELLOW 151

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